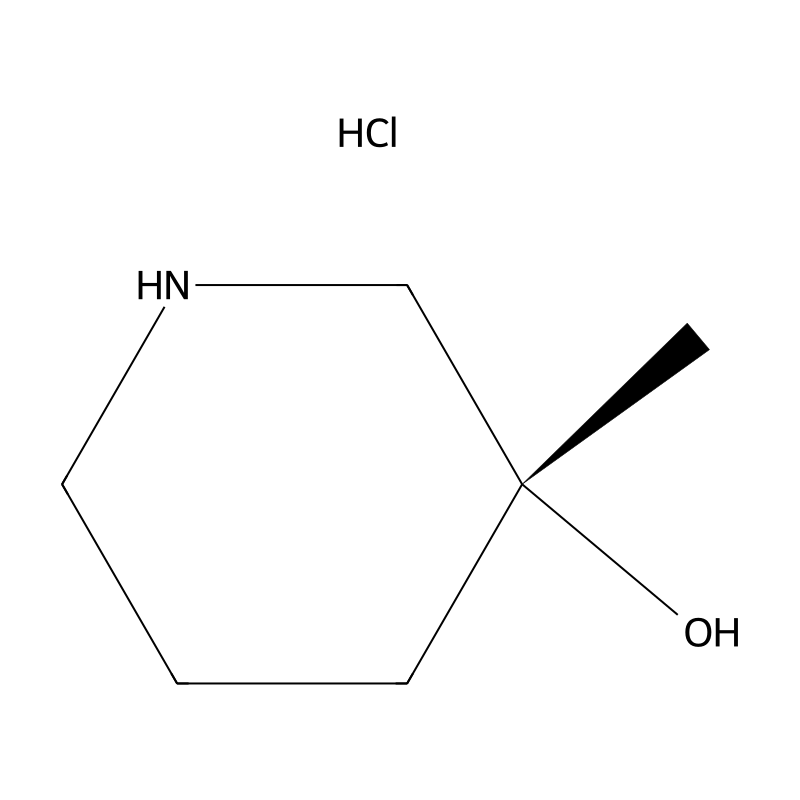(3R)-3-Methylpiperidin-3-ol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral compound characterized by a piperidine ring with a hydroxyl group at the 3-position and a methyl group also at the 3-position. Its molecular formula is C₆H₁₃ClN₂O, and it is often studied for its potential applications in medicinal chemistry due to its structural features that allow for various interactions with biological systems. The presence of both a hydroxyl group and a nitrogen atom in its structure contributes to its solubility and reactivity, making it a compound of interest in pharmaceutical research.
Organic synthesis
The presence of the piperidine ring and the hydroxyl group suggests its potential utility as a building block in organic synthesis. Piperidine rings are prevalent in various biologically active molecules, and (3R)-3-Methylpiperidin-3-ol hydrochloride could serve as a starting material for synthesizing complex molecules with desired properties [].
Medicinal chemistry
The chiral nature of the molecule (indicated by the "(3R)" designation) makes it a potential candidate for studies related to drug development. Chiral molecules can interact differently with biological targets depending on their configuration. (3R)-3-Methylpiperidin-3-ol hydrochloride could be investigated for its ability to bind to specific receptors or enzymes, potentially leading to the discovery of new therapeutic agents [].
Asymmetric catalysis
The chiral center in (3R)-3-Methylpiperidin-3-ol hydrochloride could make it useful as a ligand in asymmetric catalysis. Asymmetric catalysts are crucial for synthesizing enantiopure molecules, which are essential in the development of many drugs and other chiral pharmaceuticals [].
- Hydroxylation Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, particularly with electrophiles.
- Acid-Base Reactions: The nitrogen atom can act as a base, allowing for protonation or deprotonation depending on the pH of the environment.
- Formation of Derivatives: The compound can be modified to form various derivatives through esterification or amination reactions, which can enhance its biological activity or alter its pharmacokinetic properties.
(3R)-3-Methylpiperidin-3-ol hydrochloride exhibits several biological activities, including:
- Antioxidant Activity: It has been shown to scavenge free radicals, which may contribute to its potential protective effects against oxidative stress .
- Neuroprotective Effects: Some studies suggest that compounds with similar structures can exhibit neuroprotective properties, potentially influencing neurotransmitter systems .
- Antimicrobial Properties: Research indicates that piperidine derivatives can possess antimicrobial activity, making this compound relevant in the context of infectious diseases .
The synthesis of (3R)-3-Methylpiperidin-3-ol hydrochloride typically involves:
- Starting Materials: The synthesis begins with commercially available piperidine.
- Hydroxylation: A hydroxylation reaction is performed, often using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.
- Separation and Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
(3R)-3-Methylpiperidin-3-ol hydrochloride has various applications, including:
- Pharmaceutical Development: It serves as a lead compound in the development of drugs targeting neurological disorders due to its potential neuroprotective effects.
- Chemical Research: The compound is used in studies exploring structure-activity relationships and the design of new pharmacophores.
- Biological Assays: It may be employed in assays evaluating antioxidant properties or enzyme inhibition.
Interaction studies involving (3R)-3-Methylpiperidin-3-ol hydrochloride focus on:
- Receptor Binding Affinity: Investigating how the compound interacts with specific receptors in the central nervous system.
- Enzyme Inhibition: Assessing its capacity to inhibit enzymes involved in metabolic pathways, which may have implications for drug design and therapeutic applications .
Similar Compounds
Several compounds share structural similarities with (3R)-3-Methylpiperidin-3-ol hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylpiperidin-2-one | Piperidine ring with a ketone | Exhibits distinct reactivity due to carbonyl group |
| 4-Hydroxypiperidine | Hydroxyl group at the 4-position | Known for different biological activities |
| 2,6-Dimethylpiperidine | Two methyl groups on the piperidine ring | Enhanced lipophilicity affecting pharmacokinetics |
These compounds are unique due to variations in their functional groups and positions on the piperidine ring, which can significantly influence their biological activities and interactions within biological systems.








